molecular formula C16H15BrN2O2 B5521248 N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide

Cat. No. B5521248
M. Wt: 347.21 g/mol
InChI Key: QRIYZNXSODHORC-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide is a synthetic compound that may be studied for various applications in chemistry and materials science. While specific details about this compound are scarce, information on similar compounds provides a foundation to infer its synthesis methods, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions including reduction, acetylation, ethylation, and condensation. For example, an improvement in the synthesis of a similar compound achieved a high yield and purity using a simplified process suitable for scale-up production (Gong Fenga, 2007). Microwave-assisted synthesis has also been employed for the efficient production of acetamide derivatives, demonstrating the potential for innovative approaches in synthesizing complex molecules (Mohamed Ghazzali et al., 2012).

Molecular Structure Analysis

The molecular structure of related acetamides has been elucidated using various spectroscopic techniques, including IR, NMR (H^1^ and C^13^), and X-ray crystallography. These studies reveal detailed information on the molecular configurations, intermolecular interactions, and structural stability of acetamide compounds (A. Nikonov et al., 2016).

Chemical Reactions and Properties

Acetamides undergo a variety of chemical reactions, including oxidative cross-coupling, reductive carbonylation, and nucleophilic substitutions, highlighting their versatility and reactivity. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases a one-pot synthesis approach for acetaminophen, a related compound, underlining the potential for efficient synthetic routes (A. Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. The crystalline structure of acetamide derivatives can influence their solubility and stability, which is essential for their potential applications (M. Caira et al., 1999).

Scientific Research Applications

Bioactive Metabolite Formation

N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide, a derivative of acetaminophen, has been studied for its role in forming bioactive metabolites. For example, Högestätt et al. (2005) demonstrated that acetaminophen, when deacetylated to its primary amine, conjugates with arachidonic acid in the brain and spinal cord to form potent TRPV1 agonist N-arachidonoylphenolamine (AM404). This metabolite inhibits COX-1 and COX-2 enzymes and influences the endogenous cannabinoid system, which is important in pain and thermoregulatory pathways (Högestätt et al., 2005).

Synthesis and Biological Assessment

Ghazzali et al. (2012) focused on the microwave-assisted synthesis of various derivatives of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, including the compound N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide. These derivatives displayed selective antimicrobial effects, notably against Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective acetylation of amino groups in molecules like 2-aminophenol to form N-(2-hydroxyphenyl)acetamide, a key intermediate in synthesizing antimalarial drugs. This research indicates the potential use of N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide in the synthesis of various pharmacologically active compounds (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Properties

Rani et al. (2014) synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, highlighting the potential of such compounds in anticancer, anti-inflammatory, and analgesic applications. This research could imply similar therapeutic potential for N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide (Rani et al., 2014).

Antimicrobial Activity of Derivatives

Fahim and Ismael (2019) studied the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and amino-oxazole derivatives. This research is relevant for understanding the broader spectrum of biological activities of N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide and its derivatives (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11(20)18-14-3-2-4-15(10-14)19-16(21)9-12-5-7-13(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYZNXSODHORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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